5-Ethyl-2-phenylindoline
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Overview
Description
5-Ethyl-2-phenylindoline is a heterocyclic organic compound belonging to the indoline family. Indolines are nitrogen-containing heterocycles that are structurally related to indoles, which are prevalent in many natural products and pharmaceuticals. The presence of an ethyl group at the 5-position and a phenyl group at the 2-position distinguishes this compound from other indoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-phenylindoline typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would be 5-ethyl-2-phenylhydrazine and a suitable carbonyl compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-phenylindoline can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding indole derivative.
Reduction: Formation of tetrahydroindoline derivatives.
Substitution: Electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: 5-Ethyl-2-phenylindole.
Reduction: 5-Ethyl-2-phenyl-1,2,3,4-tetrahydroindoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Ethyl-2-phenylindoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-phenylindoline in biological systems involves its interaction with various molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indoline ring .
Comparison with Similar Compounds
2-Phenylindoline: Lacks the ethyl group at the 5-position.
5-Methyl-2-phenylindoline: Contains a methyl group instead of an ethyl group at the 5-position.
2-Phenylindole: The indole analogue without the saturated nitrogen-containing ring.
Uniqueness: 5-Ethyl-2-phenylindoline is unique due to the presence of both the ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The ethyl group at the 5-position can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets compared to its analogues .
Biological Activity
5-Ethyl-2-phenylindoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological potential, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
This compound belongs to the indole family, which is known for its significant biological activities. The indole moiety contributes to the compound's ability to interact with various biological targets. Its structure can be represented as follows:
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. A study focusing on various indole derivatives demonstrated that these compounds can inhibit cancer cell proliferation through multiple mechanisms:
- Mechanism of Action : Indole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
- Case Study : In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.5 µM against breast and lung cancer cell lines, indicating potent anticancer activity .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Several studies have reported its effectiveness against a range of pathogens:
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.25 µg/mL.
- Fungal Activity : Additionally, it showed antifungal properties against Candida albicans, making it a potential candidate for treating fungal infections .
3. Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways:
- Mechanism : It inhibits the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
- Research Findings : In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
4. Antioxidant Activity
The antioxidant capacity of this compound is significant due to its ability to scavenge free radicals:
- Mechanism : The indole structure allows for effective radical scavenging, which protects cells from oxidative stress.
- Experimental Evidence : Assays such as DPPH and ABTS radical scavenging tests indicated that several derivatives possess antioxidant activities comparable to standard antioxidants like ascorbic acid .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:
Substituent | Biological Activity | IC50/MIC Values |
---|---|---|
Hydrogen | Low activity | N/A |
Methyl | Moderate activity | 0.5 µM |
Ethyl | High activity | 0.125 µg/mL |
Halogens | Variable activity | 0.25 µg/mL |
This table illustrates how different substituents affect the biological potency of the compound.
Properties
Molecular Formula |
C16H17N |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
5-ethyl-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C16H17N/c1-2-12-8-9-15-14(10-12)11-16(17-15)13-6-4-3-5-7-13/h3-10,16-17H,2,11H2,1H3 |
InChI Key |
RQUJCVLIJLWHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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